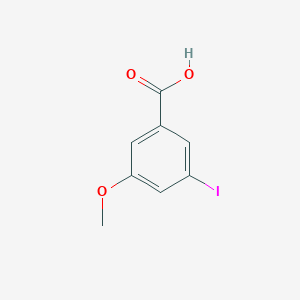

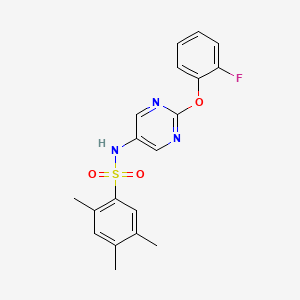

![molecular formula C18H18N2O5S B2634603 N-(异色满-3-基甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺 CAS No. 2034475-15-3](/img/structure/B2634603.png)

N-(异色满-3-基甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazoles, which is a part of the compound, can be achieved through various methods. One of the most common methods is the cyclodehydration of amide oximes . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The presence of these hetero atoms imparts preferential specificities in their biological responses .Chemical Reactions Analysis

Oxazole can undergo electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions . These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .科学研究应用

新型异色满-三唑和噻二唑杂化物

Saeed 和 Mumtaz (2017) 对新型异色满-三唑和噻二唑杂化物进行了研究,展示了这些化合物的结构、合成和抗菌活性。该研究强调了与标准药物相比的中等至良好的抗菌和抗真菌活性,突出了异色满衍生物在抗菌应用中的潜力 (Saeed & Mumtaz, 2017).

抗疟和抗病毒应用

Fahim 和 Ismael (2021) 研究了抗疟磺酰胺对 COVID-19 的潜在作用。该研究发现,某些磺酰胺衍生物表现出有希望的抗疟活性,并评估了它们对 SARS-CoV-2 的抗病毒潜力,展示了磺酰胺化合物在应对全球健康挑战方面的多功能性 (Fahim & Ismael, 2021).

杂环化合物合成

Rozentsveig 等人。(2013) 开发了一种 N-(咪唑并[1,2-a]吡啶-3-基)和 N-(咪唑并[2,1-b][1,3]噻唑-5-基)磺酰胺的一锅合成方法,展示了磺酰胺基杂环化合物的化学多功能性和潜在应用在各种科学研究背景下 (Rozentsveig 等人, 2013).

基于异恶唑和苯并二氧杂的抑制剂

Abbasi 等人。(2019) 合成了具有苯并二氧杂和乙酰胺部分的新型磺酰胺作为 α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂。这项研究突出了磺酰胺衍生物在开发针对糖尿病和阿尔茨海默病等疾病相关酶的抑制剂方面的潜力 (Abbasi 等人, 2019).

磺酰胺内皮素受体拮抗剂

Murugesan 等人。(2000) 描述了发现 4'-恶唑基联苯磺酰胺作为有效的、高度选择性的 ET(A) 拮抗剂。这项工作展示了磺酰胺衍生物在开发具有潜在治疗益处的选择性受体拮抗剂中的应用 (Murugesan 等人, 2000).

属性

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-20-16-9-15(6-7-17(16)25-18(20)21)26(22,23)19-10-14-8-12-4-2-3-5-13(12)11-24-14/h2-7,9,14,19H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRJLROIRINPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CC4=CC=CC=C4CO3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2634529.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2634530.png)

![2-[(Thien-2-ylmethoxy)methyl]oxirane](/img/structure/B2634533.png)

![N'-[5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-propane-1,3-diamine](/img/structure/B2634536.png)

![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2634539.png)